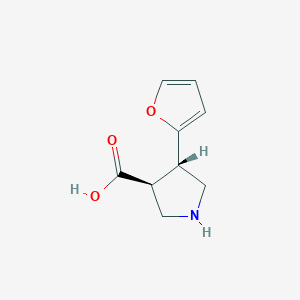

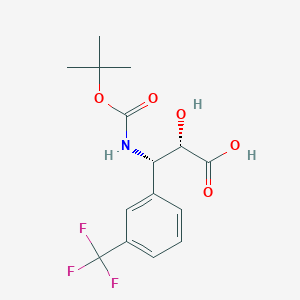

Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which was created by the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine . Such methods could potentially be adapted for the synthesis of Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate, with appropriate changes in starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate has been determined using various spectroscopic techniques and quantum chemical calculations. For instance, the crystal structure of 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione was elucidated and showed two crystallographically independent molecules in the asymmetric unit with specific dihedral angles between the piperidine ring and attached moieties . These structural analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the compound.

Chemical Reactions Analysis

The reactivity of compounds structurally related to Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate can be inferred from their interaction with other molecules and the formation of dimers. For example, the formation of dimers through hydrogen bonding has been observed in several studies, indicating a propensity for intermolecular interactions . These interactions are often characterized by shifts in vibrational frequencies and changes in thermodynamic parameters, suggesting that Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate may also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The spectroscopic properties, such as UV-Visible and FT-IR spectra, provide information about the electronic transitions and functional groups present in the molecule . The non-linear optical (NLO) properties of these compounds have also been studied, revealing their potential applications in NLO devices due to their transparency in the visible region and significant hyperpolarizability values . These studies suggest that Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate may exhibit similar properties, which could be explored for various applications.

Applications De Recherche Scientifique

Ethylene and Its Derivatives in Postharvest Fruit and Vegetable Quality Maintenance

Ethylene Inhibition for Quality Maintenance : Ethylene plays a crucial role in the ripening and senescence of fruits and vegetables. Research has explored the use of ethylene perception inhibitors, such as 1-methylcyclopropene (1-MCP), to delay ripening and extend the shelf life of these products. These studies illustrate the potential of ethylene and its inhibitors in maintaining postharvest quality and reducing waste (Watkins, 2006; Martínez-Romero et al., 2007).

Ethylene's Role in Plant Biology Beyond Ripening

Ethylene Precursors and Plant Growth : Studies on ethylene's precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), suggest that ACC has roles beyond being just a precursor to ethylene. It influences plant growth, stress responses, and can act as a signaling molecule, offering a broader understanding of ethylene's impact on plant biology (Van de Poel & Van Der Straeten, 2014).

Ethylene Dimerization and Industrial Applications

Butene-1 Production and Ethylene Dimerization : The dimerization of ethylene to produce butene-1, a co-monomer in the production of polymers like polyethylene, highlights ethylene's importance in the petrochemical industry. This area of research focuses on optimizing processes like Alphabutol technology to enhance the selectivity and yield of butene-1, showcasing ethylene's versatility in industrial applications (Alenezi et al., 2019).

Ethylene Oxide for Medical Device Sterilization

Sterilization Processes : Ethylene oxide sterilization is a critical process for medical devices, demonstrating ethylene's utility in healthcare. The development of efficient and safe sterilization methods that minimize toxic residues while ensuring device sterility is an ongoing area of research (Mendes et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-4-16-11(15)10-5-7-13(8-6-10)12(2,3)9-14/h9-10H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBDXMMSHFKMOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(C)(C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801195335 |

Source

|

| Record name | Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801195335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate | |

CAS RN |

886360-88-9 |

Source

|

| Record name | Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801195335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

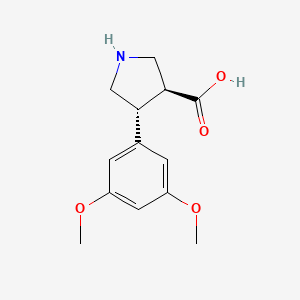

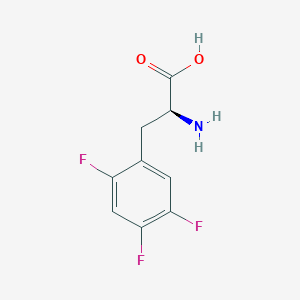

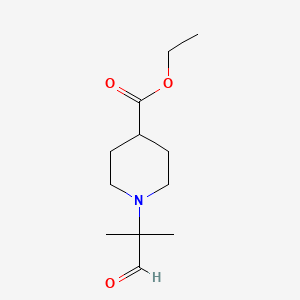

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)